Meta-Acetylphenyl vs. Para-Acetylphenyl Substitution: Regioisomeric Impact on Hydrogen-Bonding Topology and Predicted Target Engagement
The target compound bears a meta-acetylphenyl ureido substituent, in contrast to the more commonly cataloged para-acetylphenyl analogs such as N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide (CAS 515830-28-1). The meta substitution reorients the acetyl carbonyl away from the urea H-bonding axis, altering the three-dimensional pharmacophore. In the broader pyrazolyl-urea kinase inhibitor literature, meta-substituted phenylureas have been associated with differential selectivity across Src, p38-MAPK, and TrKa kinase panels relative to para-substituted congeners [1][2]. Specific quantitative selectivity data for this exact compound pair is not available in the published primary literature; this evidence is classified as class-level inference based on established SAR from the pyrazolyl-urea chemotype. The meta-acetylphenyl regioisomer remains a structurally unique entry in procurement catalogs relative to para-acetylphenyl alternatives.
| Evidence Dimension | Regioisomeric substitution pattern (meta vs. para acetylphenyl) and predicted pharmacophoric geometry |
|---|---|
| Target Compound Data | Meta-acetylphenyl at ureido N'-position (CAS 957485-68-6); acetyl carbonyl oriented for distinct H-bond acceptor geometry |
| Comparator Or Baseline | Para-acetylphenyl pyrazole-3-carboxamide analog (CAS 515830-28-1); acetyl carbonyl co-linear with phenyl ring axis |
| Quantified Difference | No direct quantitative selectivity or potency data available for this specific compound pair; differentiation is structural and predicted from class-level pyrazolyl-urea SAR |
| Conditions | Structural comparison based on 2D/3D molecular topology; biological activity prediction inferred from pyrazolyl-urea kinase inhibitor SAR literature (Brullo et al., 2020; Regan et al., 2002) |
Why This Matters
The meta-acetylphenyl regioisomer provides a distinct hydrogen-bonding pharmacophore that is structurally non-redundant with para-substituted analogs in procurement catalogs, enabling exploration of regioisomer-dependent selectivity space in kinase or HIF-1 screening cascades.
- [1] Brullo, C.; Rapetti, F.; Bruno, O. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules 2020, 25(15), 3457. doi: 10.3390/molecules25153457 View Source
- [2] Regan, J.; Breitfelder, S.; Torcellini, C.; et al. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. J. Med. Chem. 2002, 45(14), 2994-3008. doi: 10.1021/jm020057r View Source
